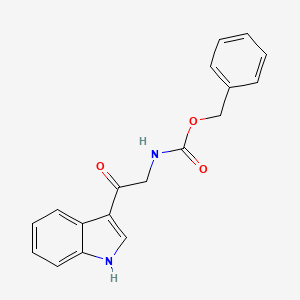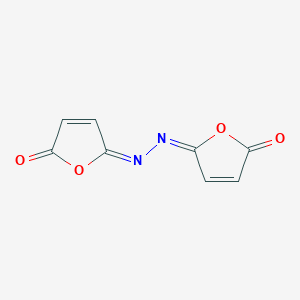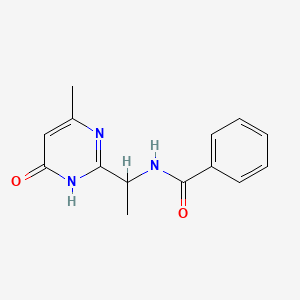
N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)benzamide is an organic compound that belongs to the class of dihydropyrimidinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction is typically catalyzed by a reusable and heterogeneous catalyst such as HPA-Montmorillonite-KSF, which allows for efficient and green synthesis under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of antimicrobial materials, such as grafted antimicrobial cotton fabrics.
Mechanism of Action
The mechanism of action of N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing colony formation and migratory properties . The compound’s ability to form hydrogen bonds and interact with cellular proteins plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA): Known for its use in the fabrication of functional supramolecular assemblies and materials.
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)hexyl)ureido)succinic acid (UPy-Asp): Exhibits pH-responsive self-assembling behavior in aqueous solutions.
Uniqueness
N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)benzamide stands out due to its specific structural features and biological activities.
Properties
CAS No. |
88406-45-5 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H15N3O2/c1-9-8-12(18)17-13(15-9)10(2)16-14(19)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,16,19)(H,15,17,18) |
InChI Key |
GEISFULZFDTUIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



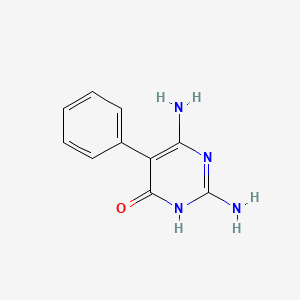
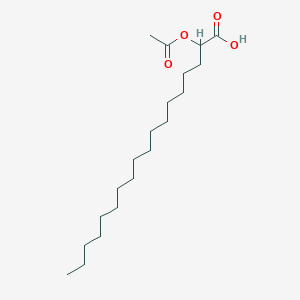

![6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12922352.png)
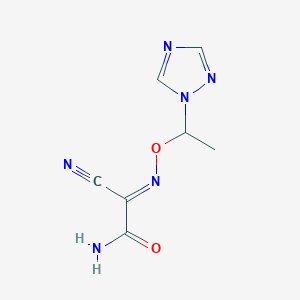


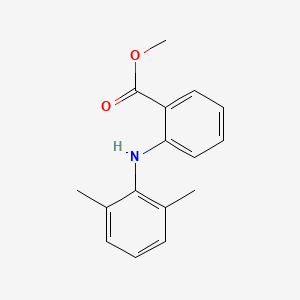
![1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B12922373.png)
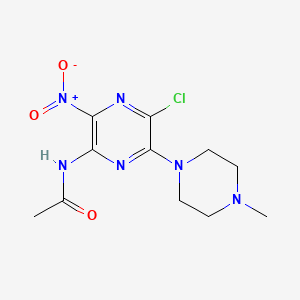
![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3(or 4)-[(4-chlorophenyl)thio]-11-methyl-](/img/structure/B12922382.png)
